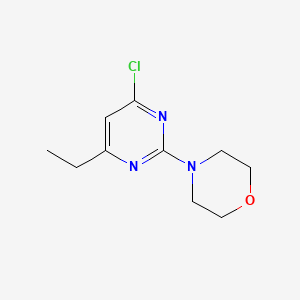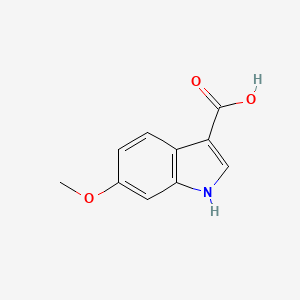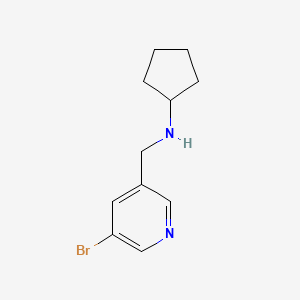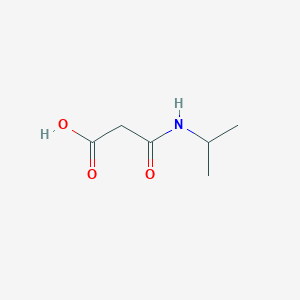
Ethyl 3-cyano-2-phenylpropanoate
Overview
Description
Ethyl 3-cyano-2-phenylpropanoate is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 3-cyano-2-phenylpropanoate consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H13NO2/c1-2-15-12(14)11(8-9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 3-cyano-2-phenylpropanoate is a liquid at room temperature . It has a molecular weight of 203.24 .Scientific Research Applications
. It’s often used in chemical synthesis due to its unique structure. .
Material Science
In material science, Ethyl 3-cyano-2-phenylpropanoate could be used in the synthesis of new materials. The cyano group can react with a variety of other compounds, potentially leading to the creation of novel materials .
Food Additives
While not directly related to Ethyl 3-cyano-2-phenylpropanoate, similar compounds have been evaluated for use as food additives . It’s possible that this compound could have similar applications.
Lewis Acid-Catalyzed Reactions
Ethyl 3-cyano-2-phenylpropanoate might be used in Lewis acid-catalyzed reactions with aldehydes. This could lead to the formation of new compounds with potential applications in various fields.
Safety Evaluation
The safety of Ethyl 3-cyano-2-phenylpropanoate and similar compounds is an important area of research. Understanding the safety profile of these compounds is crucial for their use in various applications .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-cyano-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)11(8-9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZDAIPLXIWVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576666 | |
| Record name | Ethyl 3-cyano-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyano-2-phenylpropanoate | |
CAS RN |
6840-18-2 | |
| Record name | Ethyl 3-cyano-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate](/img/structure/B1356680.png)
![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1356684.png)
![2-Azabicyclo[3.1.0]hexane](/img/structure/B1356685.png)


